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Compound of Interest

2-(4-Bromo-1-pyrazolyl)ethyl
Compound Name:

Acetate
CAS No.: 1215073-99-6
Cat. No.: B2379963

Get Quote

Strategic Utilization in Medicinal Chemistry and
Organic Synthesis
Executive Summary & Compound ldentity

2-(4-Bromo-1-pyrazolyl)ethyl Acetate (CAS 1215073-99-6) is a specialized heterocyclic
building block utilized primarily in the development of pharmaceutical agents and
agrochemicals. It serves as a bifunctional scaffold, offering a 4-bromopyrazole moiety for cross-
coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and an ethyl acetate side chain that
functions as a masked alcohol or a polar linker.

Unlike its structural isomer ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (a glycine derivative), this
compound is an O-acetyl ester of 2-(4-bromo-1H-pyrazol-1-yl)ethanol. This distinction is critical
for retrosynthetic planning, as it provides access to N-hydroxyethyl pyrazole derivatives upon
hydrolysis, a common maotif in kinase inhibitors and GPCR ligands.

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2379963#bc-rfq
https://www.benchchem.com/product/b2379963/docs?utm_src=pdf-body#technical-guide-2-4-bromo-1-pyrazolyl-ethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Specification

CAS Number 1215073-99-6

IUPAC Name 2-(4-Bromo-1H-pyrazol-1-yl)ethyl acetate
Molecular Formula C7H9BrN202

Molecular Weight 233.06 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Soluble in DCM, EtOAc, MeOH, DMSO;

Solubility . .

sparingly soluble in water
Boiling Point ~296°C (Predicted at 760 mmHg)
Density ~1.5 £ 0.1 g/cm3 (Predicted)

Strategic Significance in Drug Design

The utility of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate lies in its ability to introduce the pyrazole
pharmacophore with a pre-installed, protected linker.

e The "Masked" Linker: The acetate group protects the hydroxyl functionality during harsh
cross-coupling conditions. Post-coupling hydrolysis reveals the alcohol, which can be further
derivatized (e.g., to ethers, amines, or carbamates).

e C-4 Functionalization: The bromine atom at the 4-position is highly reactive toward
palladium-catalyzed cross-couplings, allowing for the rapid construction of biaryl systems
common in oncology drugs (e.g., CDK or VEGFR inhibitors).

Pathway Visualization: Retrosynthetic Utility
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Figure 1: Retrosynthetic logic flow demonstrating the compound's role as a protected precursor
for N-hydroxyethyl pyrazole scaffolds.

Synthesis Protocols

For research and scale-up, two primary methodologies are employed.[1] Method A is preferred
for direct, one-step synthesis, while Method B is a "green" alternative avoiding alkyl halides.

Method A: Direct N-Alkylation (Standard Laboratory Protocol)

This method utilizes nucleophilic substitution (S_N2) of 4-bromopyrazole on 2-bromoethyl
acetate.

Reagents:

e 4-Bromopyrazole (1.0 equiv)[2]

e 2-Bromoethyl acetate (1.2 equiv)

e Base: Cesium Carbonate (Cs2COs) or Potassium Carbonate (K2CO3) (2.0 equiv)
e Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

Dissolution: Charge a round-bottom flask with 4-bromopyrazole (e.g., 10 mmol) and
anhydrous MeCN (50 mL).

o Deprotonation: Add Cs2COs (20 mmol) in a single portion. Stir at room temperature for 15
minutes to facilitate deprotonation of the pyrazole N-H.

o Addition: Dropwise add 2-bromoethyl acetate (12 mmol) via syringe.

e Reaction: Heat the mixture to reflux (80°C) for 4—6 hours. Monitor by TLC (Hexane:EtOAc
3:1) or LC-MS. The product typically has a higher R_f than the starting pyrazole.

» Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced
pressure.
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« Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SOa. Purify
via silica gel flash chromatography (Gradient: 10% - 40% EtOAc in Hexanes).

Self-Validation Check:
e Success Indicator: Disappearance of the broad N-H signal (~13 ppm) in *1H NMR.

 Yield Expectations: 85-95%.

Method B: Two-Step Sequence (Green/Scale-Up)

Avoids the use of lacrimatory bromoethyl acetate.

o Step 1: Reaction of 4-bromopyrazole with ethylene carbonate (cat. NaOH, heat) to yield 2-(4-
bromo-1H-pyrazol-1-yl)ethanol.

o Step 2: Acetylation of the alcohol using Acetic Anhydride (Ac20) and Pyridine.

Synthesis Workflow Diagram
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Figure 2: Direct alkylation workflow for the synthesis of CAS 1215073-99-6.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following
predicted spectral data.

~1H NMR (400 MHz, CDCls):
e 0 7.55 (s, 1H): Pyrazole C3-H.

e 0 7.50 (s, 1H): Pyrazole C5-H.
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e 04.45 (t, J =5.2 Hz, 2H): O-CH2-CHz-N. (Deshielded by Oxygen)

e 04.35(t, J =5.2 Hz, 2H): O-CH2-CHz-N. (Deshielded by Nitrogen)

e 0 2.05 (s, 3H): Acetate CHs.

~A13C NMR (100 MHz, CDCls):

e 0 170.5: Carbonyl (C=0).

0 139.8/129.5: Pyrazole C3/C5 carbons.

0 93.2: Pyrazole C4-Br carbon.[1][3]

0 62.5: O-CHa.

0 50.1: N-CHa.

0 20.8: Acetate CHs.

Handling and Safety

e Hazards: As an alkyl bromide derivative precursor, treat with caution. Potential skin and eye
irritant.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of
the ester.

« Stability: Stable under standard laboratory conditions. Avoid strong acids or bases unless
hydrolysis is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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